molecular formula C6H10O4 B157298 Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2S-trans)-(9CI) CAS No. 136171-94-3

Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2S-trans)-(9CI)

Cat. No. B157298
M. Wt: 146.14 g/mol
InChI Key: JSWMMEAMKHHEDN-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2S-trans)-(9CI) is a chemical compound used in scientific research. It is commonly referred to as ethyl glycidate and has a molecular formula of C6H10O3. This compound is used in various applications, including organic synthesis, pharmaceutical research, and flavor and fragrance production.

Mechanism Of Action

The mechanism of action of ethyl glycidate is not well understood, but it is believed to act as a reactive intermediate in various chemical reactions. It may also interact with biological molecules, such as enzymes, to produce specific biochemical effects.

Biochemical And Physiological Effects

Ethyl glycidate has been shown to have various biochemical and physiological effects. It has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

Ethyl glycidate is a useful compound for various lab experiments, particularly in organic synthesis and pharmaceutical research. Its advantages include its high reactivity and versatility in chemical reactions. However, its limitations include its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research on ethyl glycidate. One area of research is the development of new synthetic methods for the production of ethyl glycidate and related compounds. Another area of research is the investigation of the biological activity of ethyl glycidate and its potential use as a therapeutic agent. Additionally, the environmental impact of ethyl glycidate and its disposal methods can be further studied.
In conclusion, ethyl glycidate is a versatile compound used in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of science.

Synthesis Methods

Ethyl glycidate can be synthesized using various methods, including the reaction of glycidol with ethyl chloroformate in the presence of a base catalyst. Another method involves the reaction of ethylene oxide with formaldehyde in the presence of a catalyst to produce glycolaldehyde, which is then esterified with ethanol to produce ethyl glycidate.

Scientific Research Applications

Ethyl glycidate is widely used in scientific research, particularly in organic synthesis and pharmaceutical research. It is used as a starting material for the synthesis of various compounds, including glycidyl ethers, which are used in the production of epoxy resins. Ethyl glycidate is also used in the synthesis of pharmaceutical compounds, including antihistamines and anti-cancer drugs.

properties

CAS RN

136171-94-3

Product Name

Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2S-trans)-(9CI)

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

ethyl (2S,3R)-3-(hydroxymethyl)oxirane-2-carboxylate

InChI

InChI=1S/C6H10O4/c1-2-9-6(8)5-4(3-7)10-5/h4-5,7H,2-3H2,1H3/t4-,5+/m1/s1

InChI Key

JSWMMEAMKHHEDN-UHNVWZDZSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H](O1)CO

SMILES

CCOC(=O)C1C(O1)CO

Canonical SMILES

CCOC(=O)C1C(O1)CO

synonyms

Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2S-trans)- (9CI)

Origin of Product

United States

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